molecular formula C7H7N3O2S B12976725 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide

1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide

Cat. No.: B12976725
M. Wt: 197.22 g/mol
InChI Key: IAFVXKKNIPUPEO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide is a high-value chemical scaffold in medicinal chemistry and drug discovery research. The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged structure in pharmaceutical development due to its ability to mimic purine bases, facilitating key hydrogen-bonding interactions with biological targets . The incorporation of a sulfonamide group significantly expands the potential for structural modification, enhancing drug-like properties and enabling the exploration of diverse biological activities . This compound is of significant interest in oncology research. The pyrrolopyridine scaffold is a key structural component in the design of potent kinase inhibitors . For instance, structure-based design programs have utilized related 1H-pyrrolo[3,2-c]pyridine scaffolds to develop highly selective and orally bioavailable inhibitors of protein kinases like MPS1 (TTK), a critical regulator of the spindle assembly checkpoint and a target in PTEN-deficient cancers . Researchers value this scaffold for its planar geometry and the presence of hydrogen bond donors and acceptors, which allow it to form strong interactions with the hinge region of kinase domains . Beyond oncology, derivatives of this structural class show promising applications in neuroscience. Sulfonamide-containing pyrrolopyridines serve as potent inhibitors of NADPH Oxidase 2 (NOX2), a major source of reactive oxygen species in the brain . Compounds based on this skeleton, such as GSK2795039, have demonstrated efficacy in crossing the blood-brain barrier and providing neuroprotective effects in models of Alzheimer's disease by preventing amyloid-beta-induced oxidative stress and toxicity in microglial cells . This makes the this compound structure a vital tool for researching neurodegenerative diseases. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

pyrrolo[2,3-c]pyridine-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H2,8,11,12)

InChI Key

IAFVXKKNIPUPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 1h Pyrrolo 2,3 C Pyridine 1 Sulfonamide and Its Analogues

Strategies for the Construction of the 1H-Pyrrolo[2,3-c]pyridine Core

The assembly of the bicyclic 1H-pyrrolo[2,3-c]pyridine core is a key step in the synthesis of the target sulfonamides. Various methods have been developed, leveraging both classical indole (B1671886) syntheses and modern cross-coupling technologies.

Palladium-Catalyzed Cross-Coupling Reactions in Pyrrolopyridine Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the pyrrolopyridine framework, offering high efficiency and broad substrate scope. A notable example involves a tandem reaction sequence for the synthesis of hexahydro-1H-pyrrolo[3,2-c]pyridines, which showcases the versatility of palladium catalysis in building complex pyridine-fused pyrrole (B145914) systems. researchgate.net Although this example leads to a saturated analogue, the underlying principles of C-C and C-N bond formation are applicable to the synthesis of the aromatic 1H-pyrrolo[2,3-c]pyridine core.

One common approach involves the Suzuki cross-coupling reaction. For instance, in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a Suzuki coupling is employed to introduce an aryl group at the C6-position of a pre-formed bromo-substituted pyrrolopyridine core. nih.gov This highlights the utility of palladium catalysis in the functionalization of the pyrrolopyridine system. A general representation of a Suzuki coupling reaction on a halogenated pyrrolopyridine precursor is shown below:

Scheme 1: General Suzuki cross-coupling on a halogenated pyrrolopyridine.

Similarly, other palladium-catalyzed reactions such as Chan-Lam coupling can be utilized for the formation of C-N bonds in the synthesis of pyrrolopyridine derivatives. nih.gov These methods provide a modular approach to introduce diversity at various positions of the heterocyclic core.

Intramolecular Cyclization and Ring-Forming Protocols

Intramolecular cyclization reactions represent a fundamental strategy for the construction of the pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system. These methods often start from appropriately substituted pyridine (B92270) precursors.

One such approach is the intramolecular nitrile oxide cycloaddition (INOC) reaction, which has been successfully employed to synthesize novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole ring systems. mdpi.com While applied to a different heterocyclic system, the principle of intramolecular cyclization of a functional group onto a pyridine ring is a relevant concept.

A more direct method involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov This methodology has been utilized to synthesize a range of polyheterocycles containing pyrrole and pyridine rings, demonstrating the power of radical cyclizations in forming fused heterocyclic systems. nih.govbeilstein-journals.org

Another powerful strategy is the palladium-catalyzed Narasaka-Heck/C-H activation/[4+2] annulation cascade reaction. This method has been developed for the regioselective synthesis of spirocyclic pyrrolines, where a key step involves the intramolecular C-H activation to form a spiropalladacycle intermediate. nih.gov The adaptation of such C-H activation and cyclization strategies could provide a direct route to the 1H-pyrrolo[2,3-c]pyridine core from suitably designed pyridine precursors.

The following table summarizes some of the intramolecular cyclization strategies applicable to the synthesis of pyrrolopyridine and related heterocyclic systems.

Cyclization StrategyKey FeaturesRelevant Precursors
Free-Radical Cyclization Utilizes radical intermediates for ring formation. nih.govo-Bromophenyl-substituted pyrrolylpyridinium salts. nih.gov
Narasaka-Heck/C-H Activation Involves a cascade of palladium-catalyzed reactions including intramolecular C-H activation. nih.govγ,δ-Unsaturated oxime esters. nih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC) Employs the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne tethered to the pyridine ring. mdpi.comAldoximes with an adjacent allyloxy or propargyloxy group. mdpi.com

Regioselective Functionalization Techniques for the Pyrrolo[2,3-c]pyridine System

Once the 1H-pyrrolo[2,3-c]pyridine core is assembled, regioselective functionalization is often necessary to introduce substituents at specific positions, which is crucial for modulating the biological activity of the final compounds.

Electrophilic substitution reactions on the pyrrole ring of azaindoles, such as nitration, bromination, and iodination, predominantly occur at the 3-position. rsc.org This inherent reactivity can be exploited to introduce various functional groups. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with various electrophiles results in substitution at the C3-position. rsc.org

Palladium-catalyzed cross-coupling reactions are also widely used for the regioselective functionalization of pre-functionalized pyrrolopyridines. For example, a chemoselective Suzuki-Miyaura cross-coupling at the C2-position of a 2-iodo-4-chloropyrrolopyridine intermediate has been demonstrated, followed by a Buchwald-Hartwig amination at the C4-position. nih.gov This highlights the ability to selectively functionalize different positions of the pyrrolopyridine scaffold by choosing appropriate coupling partners and reaction conditions.

The functionalization of the pyridine ring can also be achieved. For instance, in the synthesis of certain pyrrolo[3,4-c]pyridine derivatives, modifications have been made to the phenyl ring attached to a piperazine (B1678402) moiety, which is in turn connected to the pyridine part of the scaffold. mdpi.com

Installation of the Sulfonamide Moiety at the N1-Position and Related Substitutions

The introduction of the sulfonamide group at the N1-position of the 1H-pyrrolo[2,3-c]pyridine core is a critical step in the synthesis of the target compounds. This can be achieved through direct sulfonylation or by multi-step sequences involving condensation and alkylation reactions.

Direct Sulfonylation and Analogous Procedures

Direct N-sulfonylation of the pyrrole nitrogen is a common method for installing the sulfonamide moiety. This typically involves the reaction of the 1H-pyrrolo[2,3-c]pyridine with a sulfonyl chloride in the presence of a base. While a specific protocol for the N-sulfonylation of 1H-pyrrolo[2,3-c]pyridine is not extensively documented in the provided search results, a general procedure for the N-sulfonylation of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is available. This procedure can be adapted for the target compound. The reaction involves treating the pyrrolopyridine with a sulfonyl chloride in the presence of a strong base like sodium hydride or a milder base such as potassium carbonate.

A representative procedure for the synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves the condensation of a pyridine derivative with an amine containing a sulfonamide group, showcasing an alternative approach to incorporate the sulfonamide functionality. researchgate.net

Condensation and N-Alkylation Approaches for Sulfonamide Derivatives

In some synthetic routes, the sulfonamide group is introduced as part of a larger fragment that is then attached to the pyrrolopyridine core. For example, a series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were synthesized where the sulfonamide-containing phenyl group was linked to the pyrrolopyridine scaffold via an ether linkage. mdpi.com

Furthermore, once the 1H-pyrrolo[2,3-c]pyridine-1-sulfonamide is formed, the sulfonamide nitrogen can be further functionalized, for example, through N-alkylation. While specific examples for the N-alkylation of this compound are not detailed in the provided search results, general methods for the N-alkylation of sulfonamides are well-established. These typically involve reacting the sulfonamide with an alkyl halide or another electrophile in the presence of a base.

The following table summarizes the key reactions for the installation and derivatization of the sulfonamide moiety.

ReactionDescriptionReagents and Conditions
Direct N-Sulfonylation Introduction of a sulfonyl group onto the pyrrole nitrogen.Sulfonyl chloride, Base (e.g., NaH, K2CO3), Aprotic solvent.
Condensation Formation of a bond between the pyrrolopyridine core and a sulfonamide-containing fragment.Coupling agents (e.g., DCC, EDC), Base, Solvent.
N-Alkylation of Sulfonamide Introduction of an alkyl group onto the sulfonamide nitrogen.Alkyl halide, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, CH3CN).

Optimization of Synthetic Routes for Scalability and Efficiency in Research

The development of scalable and efficient synthetic routes for this compound and its analogues involves several key strategies, including the careful selection of starting materials, optimization of reaction conditions, and the use of modern synthetic technologies. Research into the synthesis of related pyrrolopyridine scaffolds provides valuable insights into potential optimization strategies.

A recent review highlights three primary strategies for the construction of the pyrrolo[2,3-c]pyridine core: the annulation of a pyrrole ring onto a pyridine precursor, the annulation of a pyridine ring onto a pyrrole precursor, and the simultaneous formation of both rings. nbuv.gov.ua Specific methods like the Bartoli reaction and Fischer cyclization have been effectively used to create substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua For instance, the Bartoli reaction has been employed to synthesize 2-alkyl- and 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines, demonstrating its utility in introducing diverse functional groups. nbuv.gov.ua

In the context of scalability, challenges often arise in cross-coupling reactions and the management of protecting groups. For the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate followed by a Buchwald-Hartwig amination at C-4 was found to be an effective route. nih.gov However, scaling up the Suzuki-Miyaura reaction from a 1-gram to a 2-gram scale required an increase in reaction temperature and time, which also led to the formation of a diarylated byproduct. nih.gov The use of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, was essential for the success of subsequent transformations but presented challenges during deprotection, which could lead to the formation of unwanted side products. nih.gov

To improve efficiency, modern techniques such as microwave-assisted synthesis have been successfully implemented. For example, in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a Suzuki cross-coupling reaction was carried out in a microwave reactor, significantly reducing the reaction time to 26 minutes. nih.gov Similarly, the synthesis of intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine also utilized microwave irradiation for 30 minutes. nih.gov

The choice of catalyst and ligands is also critical for optimizing cross-coupling reactions. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, various palladium catalysts and ligands were screened to find the optimal conditions for the Suzuki-Miyaura coupling. nih.gov The use of Pd(PPh₃)₄ was found to minimize the formation of a reduced derivative, leading to higher yields of the desired product. nih.gov

The introduction of the sulfonamide group at the N-1 position of the pyrrole ring is another key transformation. While specific literature on the direct sulfonylation of 1H-pyrrolo[2,3-c]pyridine for large-scale synthesis is limited, studies on related heterocyclic systems offer valuable guidance. For example, synthetic protocols for preparing pyrrolo[3,4-c]pyridines containing sulfonamide groups have been developed, which involve linking the sulfonamide moiety to the pyrrole nitrogen via a flexible aliphatic linker. researchgate.net

The table below summarizes key reaction optimizations found in the synthesis of related pyrrolopyridine analogues, which can be applied to the synthesis of this compound.

Reaction TypeSubstrateCatalyst/ReagentsConditionsYieldKey Optimization FindingsReference
Suzuki-Miyaura Coupling 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridinePd(PPh₃)₄, Arylboronic acid90 °C, 22 h83%Increased temperature and time for larger scale; minimized reduction byproduct with Pd(PPh₃)₄. nih.gov
Suzuki-Miyaura Coupling 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄, K₂CO₃Microwave, 125 °C, 26 min57-76%Microwave irradiation significantly reduces reaction time. nih.gov
Buchwald-Hartwig Amination 4-chloro-1H-pyrrolo[2,3-b]pyridine derivativePd(OAc)₂, BINAP, Cs₂CO₃100 °C, 0.33–6 h54%Optimization of catalyst, ligand, and base for efficient C-N bond formation. mdpi.com
N-Arylation 6-bromo-1H-pyrrolo[3,2-c]pyridineCu(OAc)₂, PyridineMicrowave, 85 °C, 30 min-Use of copper catalyst and microwave for efficient N-arylation. nih.gov
Reductive Cyclization Diethyl (nitropyridin-4-yl)malonate---A key step in forming the pyrrole ring of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. nbuv.gov.ua

Structure Activity Relationship Sar and Ligand Design Principles for 1h Pyrrolo 2,3 C Pyridine 1 Sulfonamide Derivatives

Systematic Evaluation of Substituent Effects on the 1H-Pyrrolo[2,3-c]pyridine Core

The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, serves as the foundational scaffold for these derivatives. Modifications to this core ring system can profoundly impact a compound's pharmacological profile. Insights gleaned from closely related isomeric scaffolds, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine (5-azaindole), are invaluable for predicting these effects.

Research into these related structures demonstrates that the introduction of various substituents at different positions on the bicyclic core can modulate activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, the substitution on the core ring was critical. While a 3-fluoro-4-methoxyphenyl group led to a loss of activity, the addition of another fluorine atom to create a 3,5-difluoro-4-methoxyphenyl substituent restored potent inhibition. nih.gov Similarly, substituted pyridyl groups attached to the core were found to retain significant activity. nih.gov

Conversely, studies on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents revealed that electron-donating groups (EDGs), such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups on an attached phenyl ring, led to an increase in antiproliferative activity. nih.gov In contrast, the presence of electron-withdrawing groups (EWGs) like fluorine resulted in weaker activity. nih.gov A broader analysis of pyridine-derived compounds supports the general principle that the presence and position of groups like methoxy (-OCH₃), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative effects, whereas bulky groups or certain halogens may diminish them. mdpi.com

These findings underscore that the electronic properties and size of substituents on the pyrrolopyridine core are key determinants of biological function, though their optimal nature can be target-specific.

ScaffoldSubstituent & PositionTarget/AssayObserved Effect on ActivitySource
1H-Pyrrolo[2,3-b]pyridineSubstituted PyridylPDE4B InhibitionRetained activity nih.gov
1H-Pyrrolo[2,3-b]pyridine3,5-difluoro-4-methoxyphenylPDE4B InhibitionRegained activity compared to mono-fluoro analog nih.gov
1H-Pyrrolo[3,2-c]pyridineElectron-Donating Groups (e.g., -CH₃, -OCH₃)Antiproliferative (HeLa, SGC-7901, MCF-7 cells)Increased activity nih.gov
1H-Pyrrolo[3,2-c]pyridineElectron-Withdrawing Groups (e.g., -F)Antiproliferative (HeLa, SGC-7901, MCF-7 cells)Decreased activity nih.gov
General Pyridine (B92270) Derivatives-OCH₃, -OH, -C=O, -NH₂AntiproliferativeEnhanced activity mdpi.com
General Pyridine DerivativesBulky Groups / HalogensAntiproliferativeLowered activity mdpi.com

Influence of the Sulfonamide Group and its Substituents on Biological Potency and Selectivity

The sulfonamide group (-SO₂NH-) is a privileged functional group in medicinal chemistry, recognized for its ability to form key hydrogen bonds and its favorable physicochemical properties. mdpi.com In the context of pyrrolopyridine derivatives, its introduction and subsequent modification are critical for tuning biological potency and selectivity.

The primary role of the sulfonamide moiety is often to act as a hydrogen bond donor and acceptor, anchoring the ligand within the target's binding site. A compelling example comes from research on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, where the introduction of a phenyl sulfonamide group was instrumental in converting them into potent RSK2 inhibitors. nih.gov Molecular modeling revealed that the newly introduced sulfonamide group formed a crucial hydrogen bond with the backbone of a leucine (B10760876) residue (LEU-74) in the kinase, an interaction that was vital for the observed high activity. nih.gov

Furthermore, the substituents attached to the sulfonamide nitrogen offer a vector for optimization. In the design of novel antimalarial agents based on a nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold, variation in the sulfonamide substituent was one of the three primary points of randomization used to build a compound library. mdpi.com This strategy allows for the exploration of different pockets within the target protein, potentially enhancing affinity and modulating selectivity. The sulfonamide functional group is a cornerstone of many effective drugs, and its incorporation into heterocyclic scaffolds remains a key strategy for developing inhibitors against various enzymes and receptors. mdpi.commdpi.com

Scaffold/DerivativeSulfonamide FeatureTargetImpact on Potency/SelectivitySource
1H-Pyrrolo[2,3-b]pyridine-2-carboxamideIntroduction of Phenyl SulfonamideRSK2 KinaseFormed a critical hydrogen bond with LEU-74, leading to potent inhibition (IC₅₀ as low as 1.7 nM). nih.gov
nih.govnih.govnih.govTriazolo[4,3-a]pyridineVariation of Sulfonamide SubstituentsPlasmodium falciparumUsed as a key randomization point to generate a library of potential antimalarial compounds. mdpi.com
General Heterocyclic SulfonamidesCore Functional GroupVarious (e.g., Dihydropteroate (B1496061) Synthetase)Acts as a bioisostere of p-aminobenzoic acid, enabling inhibition of folate synthesis. nih.gov
N-Pyridyl-1H-2λ6,1-benzothiazine-3-carboxamidesSO₂ Group PositionAnalgesic/Anti-inflammatory modelsThe relative position of the sulfo group influenced the conformation and biological activity. mdpi.com

Pharmacophore Modeling and Conformational Landscape Analysis

Modern drug design heavily relies on computational methods to predict how a ligand will bind to its target. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, while conformational analysis explores the energetically accessible shapes a molecule can adopt.

For pyrrolopyridine derivatives, the rigid nature of the fused ring system provides a degree of conformational constraint. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. A "configuration-constrained" strategy was successfully employed for 1H-pyrrolo[3,2-c]pyridine derivatives, where the rigid scaffold was used to mimic the bioactive conformation of more flexible natural products, resulting in potent tubulin inhibitors. nih.gov Molecular docking studies of these compounds identified key interactions, such as hydrogen bonds with residues Thrα179 and Asnβ349 in the colchicine (B1669291) binding site of tubulin. nih.gov

Strategies for Enhancing Target Binding Affinity and Specificity

The ultimate goal of ligand design is to create molecules that bind to their intended target with high affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target side effects. Several strategies are employed to achieve this with pyrrolopyridine-based compounds.

Structure-Based Design: As seen with RSK2 inhibitors, introducing a functional group (the sulfonamide) specifically to form a hydrogen bond with a known residue in the target's binding pocket is a powerful strategy to enhance affinity. nih.gov

Substituent Optimization: Systematically modifying substituents can improve both potency and pharmacokinetic properties. In the optimization of LATS1/2 kinase inhibitors, adding methyl and fluoro groups to a central phenyl ring was used to improve metabolic stability while maintaining activity. acs.org Further modification of a piperidine (B6355638) nitrogen substituent was explored to fine-tune cellular potency and ADME properties. acs.org

Conformational Restriction: Replacing flexible linkers with rigid scaffolds like the 1H-pyrrolo[2,3-c]pyridine core can lock the molecule in its bioactive conformation, which can lead to a significant improvement in potency. nih.gov

Scaffold Hopping: When a known inhibitor class has limitations, replacing its core scaffold with a novel one, such as 1H-pyrrolo[2,3-b]pyridine, can lead to the discovery of new chemical series with improved properties. nih.gov

Exploiting Specific Interactions: The strategic placement of halogen atoms to form halogen bonds can contribute to the stability of protein-ligand complexes, offering another avenue for increasing binding affinity. mdpi.com

Through the iterative application of these design principles—informed by SAR, computational modeling, and empirical testing—derivatives of 1H-pyrrolo[2,3-c]pyridine-1-sulfonamide can be optimized into highly effective and specific molecular agents.

Mechanistic Investigations and Molecular Interaction Studies of 1h Pyrrolo 2,3 C Pyridine 1 Sulfonamide Analogues

Identification and Validation of Molecular Targets

Analogues of 1H-pyrrolo[2,3-c]pyridine-1-sulfonamide have been identified as potent modulators of several key enzymes and receptors involved in various pathological processes. These targets span multiple protein families, including epigenetic regulators, signaling enzymes, and metabolic proteins.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to develop a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. researchgate.netnih.govnih.gov LSD1 is a flavin-dependent monoamine oxidase that acts as an epigenetic eraser by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in tumorigenesis. researchgate.netnih.gov Inhibition of LSD1 can block the proliferation of cancer cells. nih.gov Structure-guided design based on a previously reported inhibitor led to the discovery of compound 46 (LSD1-UM-109) , a pyrrolo[2,3-c]pyridine derivative with significantly enhanced potency. nih.govtheraindx.com

CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (nM)
46 (LSD1-UM-109) LSD13.1 nih.govtheraindx.comMV4;11 (AML)0.6 nih.govtheraindx.com
H1417 (SCLC)1.1 nih.govtheraindx.com
MOLM-13 (AML)31 theraindx.com
GSK-354 (Reference) LSD1130 theraindx.comMV4;11 (AML)201 theraindx.com
H1417 (SCLC)193 theraindx.com
MOLM-13 (AML)>10000 theraindx.com

Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, structural analogues of the core scaffold, have been identified as potent inhibitors of Phosphodiesterase 4B (PDE4B). nih.govnih.govacs.org PDE4 is a family of enzymes that regulates intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition has anti-inflammatory effects. nih.gov Through scaffold-hopping experiments, compounds such as 11h were developed, demonstrating preferential inhibition of the PDE4B isoform over PDE4D. nih.gov Compound 11h exhibited an IC₅₀ of 0.14 μM against PDE4B and showed 6-fold selectivity over the PDE4D isoform. nih.gov

Histone Deacetylase (HDAC) Inhibition

Analogues featuring pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds have been designed as novel inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation. nih.gov These enzymes are validated targets for anticancer drug development. researchgate.net One such derivative, compound B3 , demonstrated potent inhibitory activity against several class I and class IIb HDACs. nih.gov Mechanistic studies showed that its anticancer effects are mediated through the induction of cell cycle arrest and the promotion of apoptosis. nih.gov

CompoundTargetIC₅₀ (nM)
B3 HDAC15.2 nih.gov
HDAC26.0 nih.gov
HDAC38.8 nih.gov
HDAC64.4 nih.gov
HDAC8173.0 nih.gov

Carbonic Anhydrase (CA) Inhibition

Sulfonamide derivatives incorporating pyrrole (B145914) and pyrrolopyrimidine scaffolds have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The study focused on cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov Several compounds showed potent inhibition, particularly against the cancer-related isoforms IX and XII. nih.gov Notably, the cytotoxic potency of some derivatives was found to be significantly higher under hypoxic conditions, which are characteristic of the tumor microenvironment. nih.gov

Kinase Inhibition

The pyrrolopyridine framework is a privileged scaffold for developing inhibitors against a wide array of protein kinases.

Monopolar Spindle 1 (MPS1) Kinase: 1H-pyrrolo[3,2-c]pyridine derivatives, such as CCT251455 , have been developed as potent and selective inhibitors of MPS1, a crucial component of the spindle assembly checkpoint that is often overexpressed in human cancers. nih.gov

FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov Compound 1r emerged as a potent inhibitor with an IC₅₀ of 30 nM and demonstrated selectivity for FMS over a panel of 40 other kinases. nih.gov

Other Kinases: Analogues have also shown activity against Checkpoint kinase 1 (CHK1) and Fibroblast Growth Factor Receptors (FGFRs), highlighting the broad applicability of this scaffold in targeting kinases involved in cell cycle control and proliferation. google.comrsc.org

CompoundTarget KinaseIC₅₀ (nM)
CCT251455 MPS1<2.8 nih.gov
1r FMS30 nih.gov
1e FMS60 nih.gov

Analogues with a 1H-pyrazolo[3,4-b]pyridine core have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov mGluR5 is a G-protein-coupled receptor that plays a role in regulating glutamatergic signaling and is an attractive therapeutic target. nih.gov These PAMs, including compound 31 (BMT-145027) , enhance the receptor's response to its endogenous ligand, glutamate, without having inherent agonist activity. nih.gov Binding studies suggest that this chemical series engages the receptor at a novel allosteric site, distinct from the sites bound by previously known modulators like MPEP and CPPHA. nih.gov

Derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have been reported as potent inhibitors of NADPH oxidase 2 (NOX2). mdpi.comnih.govresearchgate.net NOX enzymes are responsible for generating reactive oxygen species, and NOX2 activity is implicated in the progression of neurodegenerative and cardiovascular diseases. mdpi.comnih.gov Molecular modeling studies confirmed that these inhibitors, including GSK2795039 and IMBIOC-1 , bind at the same active site as the native substrate, NADPH, acting as competitive inhibitors. nih.govresearchgate.net

Detailed Analysis of Ligand-Protein Interactions

Understanding the specific molecular interactions between the 1H-pyrrolo[2,3-c]pyridine-based inhibitors and their protein targets is crucial for rational drug design and optimization. Computational modeling and X-ray crystallography have provided detailed insights into these binding events.

The binding of these analogues to their respective targets is stabilized by a combination of intermolecular forces.

PDE4B Interactions: Molecular modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors within the PDE4B active site revealed key interactions. The core ring of compound 11h engages in π–π stacking interactions with the aromatic residues Phe618 and Tyr405 . nih.gov The attached azetidine (B1206935) ring extends into the catalytic domain, effectively blocking the access of cAMP. nih.gov

Tubulin Interactions: For 1H-pyrrolo[3,2-c]pyridine derivatives that inhibit tubulin polymerization by binding to the colchicine (B1669291) site, modeling studies have identified crucial hydrogen bonds. Compound 10t , for example, is predicted to form hydrogen bonds with the side chains of Thrα179 and Asnβ349 , anchoring it within the binding pocket. nih.gov

HDAC Interactions: The general binding model for HDAC inhibitors involves three key features: a zinc-chelating group that coordinates with the zinc ion in the active site, a hydrophobic chain that occupies a long channel, and an external "cap" group. researchgate.net Pyrrole-based inhibitors fit this model, with aryl cap groups forming hydrophobic and π-stacking interactions with residues at the channel entrance. researchgate.net

NADPH Oxidase Interactions: Molecular modeling of NOX2 inhibitors like IMBIOC-1 confirmed their binding at the NADPH active site, with this specific compound forming the largest number of intermolecular interactions with the enzyme compared to other tested analogues. researchgate.net

Target ProteinAnalogue ScaffoldKey Interacting ResiduesType of Interaction
PDE4B 1H-Pyrrolo[2,3-b]pyridinePhe618, Tyr405π–π stacking nih.gov
Tubulin 1H-Pyrrolo[3,2-c]pyridineThrα179, Asnβ349Hydrogen Bonding nih.gov
HDACs (1H)-PyrroleZinc (II) ion, Hydrophobic channel residuesZinc chelation, Hydrophobic interactions researchgate.net
NADPH Oxidase 2 1H-Pyrrolo[2,3-b]pyridineNADPH binding siteCompetitive binding researchgate.net

In addition to occupying a binding site, some inhibitors can induce or stabilize specific conformational states in the target protein, leading to modulation of its activity. A clear example is seen with the MPS1 kinase inhibitor CCT251455 . Structural studies have shown that this 1H-pyrrolo[3,2-c]pyridine derivative stabilizes an inactive conformation of MPS1. nih.gov In this state, the kinase's activation loop is ordered in a manner that is incompatible with the binding of both ATP and the substrate peptide, thus effectively shutting down its catalytic function. nih.gov

Cellular Pathway Perturbations and Functional Consequences

Analogues of this compound have been the subject of various studies to determine their effects on cellular pathways and functions. Research has focused on their potential as anticancer, immunomodulatory, anti-inflammatory, antioxidant, and antiviral agents. These investigations provide insights into how this class of compounds may influence cell behavior and signaling.

The dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. Several studies have shown that derivatives of the pyrrolopyridine core, structurally related to this compound, can influence cell cycle progression and induce apoptosis, or programmed cell death.

For instance, a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin. One of the most potent compounds, 10t , was found to arrest HeLa cells in the G2/M phase of the cell cycle. nih.gov At concentrations of 1, 2, and 3 times its half-maximal inhibitory concentration (IC₅₀), compound 10t increased the percentage of cells in the G2/M phase to 9.6%, 40.6%, and 67.3%, respectively, compared to 3.8% in the control group. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis. nih.gov

Similarly, studies on pyrano[3,2-c]pyridine derivatives, which share a fused heterocyclic system, have also demonstrated pro-apoptotic effects. A compound designated as 4-CP.P was identified as a potent inducer of apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis revealed an increase in the sub-G1 population, which is indicative of apoptotic cells, after 72 hours of treatment. nih.gov The IC₅₀ values for a series of these compounds are presented in the table below.

Table 1: Cytotoxic Activity of Pyrano[3,2-c]pyridine Derivatives against MCF-7 Cells (24h exposure)

Compound IC₅₀ (µM)
P.P 100 ± 5.0
TPM.P 180 ± 6.0
4-CP.P 60 ± 4.0
3-NP.P 140 ± 5.0

Data from a study on pyrano[3,2-c]pyridine derivatives. nih.gov

These findings suggest that the pyrrolopyridine scaffold is a promising framework for the development of agents that can control cancer cell proliferation by interfering with the cell cycle and promoting apoptosis.

The ability of cancer cells to proliferate uncontrollably, migrate to new locations, and invade surrounding tissues is fundamental to metastasis. Analogues of this compound have shown potential in inhibiting these critical processes.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing a phenyl sulfonamide group were synthesized and evaluated as inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2), a protein implicated in tumor cell growth, proliferation, survival, and migration. nih.gov Many of these compounds exhibited potent inhibitory activity against RSK2 and demonstrated significant anti-proliferative effects on MDA-MB-468 triple-negative breast cancer cells. nih.gov Compound B1 was particularly effective, with an IC₅₀ of 0.13 µM for cell proliferation. nih.gov

Furthermore, a different set of 1H-pyrrolo[2,3-b]pyridine derivatives were investigated as inhibitors of the fibroblast growth factor receptor (FGFR). Compound 4h from this series not only inhibited the proliferation of 4T1 breast cancer cells but also significantly hampered their migration and invasion. rsc.org

In another study, a 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029 , was shown to inhibit the neoplastic transformation of cells induced by insulin-like growth factor-1 (IGF-1). nih.gov This compound also suppressed the colony formation of A375 melanoma cells in soft agar, indicating its potential to curb tumor growth. nih.gov The antiproliferative activity of various pyrrolo[3,2-c]pyridine derivatives against several cancer cell lines is summarized below.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound HeLa SGC-7901 MCF-7
10a 0.85 0.92 1.12
10t 0.12 0.15 0.21
CA-4 (control) 0.02 0.03 0.02

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

These results underscore the potential of this chemical class to interfere with multiple facets of cancer progression.

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Compounds that can modulate immune responses are therefore of significant interest. Certain analogues of this compound have demonstrated immunomodulatory and anti-inflammatory properties.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of various inflammatory and immune responses. nih.govjst.go.jpnih.gov Inhibition of JAK3 can suppress the proliferation of T cells, which are central to many immune-mediated diseases. For example, compound 31 , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov Another compound, 14c , also from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, was identified as a potent and moderately selective JAK3 inhibitor with demonstrated immunomodulating effects. jst.go.jp

In addition to immunomodulation, anti-inflammatory activity has been observed in related heterocyclic systems. A series of nih.govnih.govrsc.orgtriazolo[4,3-a]pyridine sulfonamides were noted for their potential anti-inflammatory properties among other biological activities. nih.gov

Table 3: JAK3 Inhibitory and Cell Proliferation Inhibitory Activities of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound JAK3 IC₅₀ (nM) IL-2 stimulated T-cell proliferation IC₅₀ (nM)
Compound 31 Potent Potent
Compound 14c Potent Active

Qualitative data from studies on 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govjst.go.jp

The ability of these compounds to modulate immune and inflammatory pathways suggests their potential therapeutic application in a range of disorders, including autoimmune diseases and cancer.

Oxidative stress and viral infections are implicated in the pathogenesis of numerous diseases. Research into the antioxidant and antiviral potential of pyrrolopyridine analogues is an emerging area.

While direct studies on the antioxidant activity of this compound are limited, research on related structures provides some insights. For example, derivatives of pyrrolo[2,3-b]quinoxaline have been synthesized and evaluated for their antioxidant properties. rsc.org One compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ), demonstrated significant radical scavenging potential in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org Computational studies further suggested its promise as a scavenger of hydroxyl radicals. rsc.org

In the realm of antiviral research, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines, which feature a fused ring system with the core structure of interest, were prepared and evaluated for their activity against the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov Several compounds from this series, including 10a, 10b, 16, 24, 25, and 26 , exhibited significant anti-BVDV activities in Madin-Darby bovine kidney (MDBK) cells. nih.gov

Table 4: Antiviral Activity of Imidazo[1,2-a]pyrrolo[2,3-c]pyridine Analogues against BVDV

Compound Anti-BVDV Activity (in MDBK cells)
10a Significant
10b Significant
16 Significant
24 Significant
25 Significant
26 Significant

Data from a study on a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines. nih.gov

These findings suggest that the broader class of pyrrolopyridine derivatives holds promise for the development of new antioxidant and antiviral therapies.

Computational and Cheminformatics Approaches in the Study of 1h Pyrrolo 2,3 C Pyridine 1 Sulfonamide

Molecular Docking and Predictive Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the binding mechanisms of potential drug candidates with their protein targets.

In studies of related pyrrolopyridine scaffolds, molecular docking has been instrumental in elucidating binding modes and structure-activity relationships (SAR). For instance, research on 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors used docking to show how these compounds interact with key amino acid residues in the kinase's active site. researchgate.net One study revealed that the azaindole (pyrrolopyridine) and phenylpicolinamide groups formed three hydrogen bonds with residues Met1160 and Lys1110. researchgate.net Similarly, in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as RSK2 inhibitors, docking analysis showed that a newly introduced sulfonamide group formed a crucial hydrogen bond with the target residue LEU-74. nih.gov

Another study on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors suggested that the lead compound interacts with the colchicine (B1669291) binding site by forming hydrogen bonds with Thrα179 and Asnβ349. nih.gov These predictive analyses are crucial for rational drug design, allowing researchers to modify chemical structures to enhance binding affinity and selectivity. For example, based on docking models for potassium-competitive acid blockers (P-CABs), a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed with substituents at the 1-position to access specific lipophilic and polar sites within the target. nih.gov

Derivative ClassTarget ProteinKey Interacting ResiduesResearch FocusCitation
1H-pyrrolo[2,3-b]pyridine-phenylpicolinamidec-Met KinaseMet1160, Lys1110Anticancer Activity researchgate.net
1H-pyrrolo[2,3-b]pyridine-2-carboxamideRSK2LEU-74Anticancer Activity nih.gov
1H-pyrrolo[3,2-c]pyridineTubulinThrα179, Asnβ349Anticancer Activity nih.gov
1H-pyrrolo[2,3-c]pyridine-7-amineH+/K+-ATPaseNot specifiedP-CABs nih.gov
1H-pyrrolo[2,3-b]pyridineFGFR1Not specifiedFGFR Inhibition rsc.org

Molecular Dynamics Simulations for Ligand-Target Systems

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique complements molecular docking by assessing the stability of predicted binding poses and characterizing the dynamic behavior of the ligand-receptor complex.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as potential c-Met inhibitors employed MD simulations to validate docking results. nih.gov The simulation confirmed that the most promising compound formed stable hydrogen bonds with key residues Lys1110 and Met1160 throughout the equilibrium period, reinforcing the binding mode predicted by docking. nih.gov Similarly, MD simulations were used in the study of 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors to confirm the stability of the docked poses of newly identified compounds. researchgate.net These simulations are critical for confirming that the interactions predicted by static docking models are maintained in a more dynamic, solution-like environment, thereby increasing confidence in the proposed binding hypothesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives acting as TNIK inhibitors against colorectal cancer cells. imist.ma Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study generated models with high statistical reliability (CoMFA: Q² = 0.65, R² = 0.86; CoMSIA: Q² = 0.74, R² = 0.96). imist.ma The contour maps generated from these models provided insights into how different structural modifications would affect biological activity. For example, the maps indicated favorable and unfavorable locations for hydrogen-bond donor and hydrophobic groups, which led to the design of five new compounds with potentially high activity against colorectal cancer cells. imist.ma

Another QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives focused on their cytotoxic activity, using molecular fingerprints to build a predictive model (R² = 0.90, R²pred = 0.91). nih.gov The model identified that a 1-chloro-2-methylbenzene fragment was a key contributor to high activity. nih.gov

Studied DerivativesTarget/ActivityQSAR MethodModel Predictive Power (R²pred / r²test)Citation
1H-pyrrolo[2,3-b]pyridineTNIK InhibitionCoMFA / CoMSIA0.97 / 0.95 imist.ma
1H-pyrrolo[2,3-b]pyridineCytotoxic ActivityMolecular Fingerprints0.91 nih.gov

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It is a cost-effective alternative to high-throughput screening.

This approach has been applied in the discovery of novel inhibitors based on related pyrrolopyridine scaffolds. For example, a study aimed at identifying new MPS1 inhibitors used a validated Topomer CoMFA model to perform a virtual screening of a compound database. researchgate.net This process, combined with molecular docking, successfully identified ten potential new 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors. researchgate.net

De novo design, another computational strategy, involves constructing novel molecules from scratch, often by piecing together molecular fragments. Based on the insights from 3D-QSAR contour maps, a study on 1H-pyrrolo[2,3-b]pyridine derivatives proposed five new drug candidates with predicted high inhibitory activity against the TNIK receptor. imist.ma These computational strategies accelerate the discovery of novel and potent analogues by focusing synthetic efforts on compounds with a higher probability of success.

Advanced Ligand-Based and Structure-Based Design Methodologies

Beyond standard docking and QSAR, more advanced computational methods are employed to refine lead compounds. These include scaffold hopping and molecular hybridization, which are powerful strategies for generating novel chemical entities with improved properties.

Scaffold hopping was used to identify a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent and selective PDE4B inhibitors. nih.gov This approach involves replacing the core structure of a known active compound with a functionally equivalent but structurally different scaffold. In another example, researchers used a molecular hybridization and scaffold hopping approach to design new CSF1R inhibitors. mdpi.com They merged fragments from the known drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, an idea supported by initial molecular docking studies, leading to the synthesis of potent new analogues. mdpi.com

These advanced design methodologies, often guided by a combination of ligand-based and structure-based insights, are crucial for navigating complex chemical space and developing drug candidates that combine high potency with favorable drug-like properties. While a specific "WaterMap" analysis for the 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide scaffold was not identified in the surveyed literature, the principles of structure-based design, which include analyzing the role of water molecules in the binding site, are fundamental to these advanced approaches.

Future Research Directions and Advanced Derivative Design for 1h Pyrrolo 2,3 C Pyridine 1 Sulfonamide

Strategies for Continued Lead Optimization and Potency Enhancement

The process of refining a promising lead compound into a clinical candidate is an iterative cycle of design, synthesis, and testing. researchgate.net For derivatives of 1H-pyrrolo[2,3-c]pyridine-1-sulfonamide, several established and emerging strategies can be employed to enhance potency and selectivity.

A primary strategy involves comprehensive Structure-Activity Relationship (SAR) studies. This entails systematically modifying the pyrrolopyridine core, the sulfonamide linker, and its terminal substituents to probe key interactions with the biological target. For instance, research on related 1H-pyrrolo[2,3-b]pyridine derivatives found that introducing a phenyl sulfonamide group was crucial for creating potent Ribosomal S6 Protein Kinase 2 (RSK2) inhibitors. nih.gov The sulfonamide group formed a critical hydrogen bond with a leucine (B10760876) residue in the kinase's active site, demonstrating how specific functional groups can anchor a molecule to its target and drive potency. nih.gov

Another powerful approach is scaffold hopping and molecular hybridization. This involves replacing parts of the molecule with structurally different but functionally similar groups to improve properties like potency or pharmacokinetics. mdpi.com Research on pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors successfully used this strategy by incorporating fragments from existing drugs to create novel, potent compounds. mdpi.com

A compelling example of lead optimization comes from the development of pyrrolo[2,3-c]pyridines as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology. theraindx.com Starting from a known inhibitor, GSK-354, researchers designed a new series of pyrrolo[2,3-c]pyridines. Through systematic optimization, they developed compound 46 (LSD1-UM-109) , which exhibited dramatically increased potency. theraindx.com

CompoundTargetIC50 ValueFold Improvement vs. Lead
GSK-354 (Lead Compound)LSD1130 nM-
Compound 46 (LSD1-UM-109)LSD13.1 nM~42x
Compound 49LSD1Not specified for enzyme, but showed potent cell growth inhibition (e.g., 0.7 nM in MV4-11 cells)Potent cellular activity
Table 1: Example of Potency Enhancement in Pyrrolo[2,3-c]pyridine Derivatives for LSD1 Inhibition. theraindx.com

Future optimization of this compound would involve similar strategies, focusing on enhancing target binding, improving cell permeability, and increasing metabolic stability. theraindx.com

Development of Prodrugs and Targeted Delivery Systems

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.gov This approach can overcome issues such as poor solubility, instability, or lack of site-specific delivery. nih.gov For sulfonamide-containing compounds, this strategy is particularly viable.

One advanced approach is the creation of prodrugs with multi-stage release mechanisms. Research on the sulfonamide-containing TLR4 antagonist TAK-242 led to the design of a "generation 2" prodrug. nih.gov This system featured a self-immolative spacer linked directly to the sulfonamide nitrogen and a trigger that initiates drug release under specific physiological conditions. nih.gov This design ensures stability in circulation while allowing for sustained release of the active drug at the target site. nih.gov

Another sophisticated strategy is Antibody-Drug Conjugates (ADCs) or, more broadly, bioconjugation. Here, the pyrrolopyridine sulfonamide could be attached to a molecule (like an antibody) that specifically targets diseased cells, such as cancer cells. This ensures that the potent drug is delivered directly to its site of action, minimizing exposure to healthy tissues and reducing potential side effects. The TAK-242 prodrug, for example, was designed for bioconjugation to transplant tissue to provide localized immunosuppression. nih.gov

Enzyme-activated prodrugs represent another promising avenue. For example, pyrrolo[2,1-c] theraindx.comnih.govbenzodiazepine-glycoside prodrugs have been developed that are specifically activated by the enzyme β-galactosidase, which can be targeted to tumor sites. google.com A similar system could be designed for a this compound derivative, linking its activity to the presence of a specific enzyme in the target tissue.

Prodrug StrategyMechanismPotential AdvantageExample Scaffold
Carrier-Linked ProdrugA carrier molecule is cleaved by enzymes or hydrolysis to release the active drug. nih.govImproved solubility, stability, and masking of side effects.NSAIDs nih.gov
Multi-Stage Release SystemIncorporates a stable spacer and a trigger for controlled, slow release of the drug. nih.govSustained drug delivery and enhanced stability.TAK-242 (Sulfonamide) nih.gov
Enzyme-Activated ProdrugA specific enzyme present at the target site cleaves the prodrug to release the active agent. google.comHigh target specificity and reduced systemic toxicity.Pyrrolo[2,1-c] theraindx.comnih.govbenzodiazepine google.com
Table 2: Prodrug and Targeted Delivery Strategies Applicable to Pyrrolopyridine Sulfonamides.

Exploration of New Therapeutic Applications for Pyrrolopyridine Sulfonamides

The versatile pyrrolopyridine scaffold has been successfully employed against a wide range of biological targets, suggesting that derivatives of this compound could be explored for multiple diseases.

Oncology: This is a major area of promise. Different isomers of the pyrrolopyridine scaffold have yielded potent anti-cancer agents through distinct mechanisms.

Epigenetic Modulators: Pyrrolo[2,3-c]pyridines are effective as reversible inhibitors of LSD1, a key target in acute myeloid leukemia (AML) and small cell lung cancer (SCLC). theraindx.com

Kinase Inhibitors: Phenyl sulfonamide-bearing 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of RSK2, a kinase implicated in triple-negative breast cancer. nih.gov

Microtubule Inhibitors: 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors that disrupt tubulin polymerization, a validated anti-cancer strategy. nih.gov

Central Nervous System (CNS) Disorders: Certain derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown significant analgesic and sedative properties in preclinical models, indicating potential for development as novel pain therapeutics. nih.gov

Infectious Diseases: The search for new anti-parasitic drugs has identified related scaffolds as promising starting points. Pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma, the parasite responsible for sleeping sickness, demonstrating trypanocidal activity. acs.org This opens the door for exploring pyrrolopyridine sulfonamides as anti-parasitic or anti-microbial agents.

Therapeutic AreaSpecific Target/MechanismRelevant Pyrrolopyridine IsomerReference
OncologyLSD1 InhibitionPyrrolo[2,3-c]pyridine theraindx.com
OncologyRSK2 Kinase Inhibition1H-Pyrrolo[2,3-b]pyridine nih.gov
OncologyTubulin Polymerization Inhibition1H-Pyrrolo[3,2-c]pyridine nih.gov
CNS / PainAnalgesic & Sedative Activity1H-Pyrrolo[3,4-c]pyridine nih.gov
Infectious DiseasePEX14–PEX5 PPI Inhibition (Trypanocidal)Pyrazolo[4,3-c]pyridine (related scaffold) acs.org
Table 3: Demonstrated and Potential Therapeutic Applications of Pyrrolopyridine Scaffolds.

Integration with Combination Therapies in Preclinical Development

Modern therapeutic paradigms, especially in oncology, increasingly rely on combination therapies to enhance efficacy, overcome drug resistance, and reduce dosages. Any new pyrrolopyridine sulfonamide candidate should be evaluated in combination with standard-of-care agents. For example, novel pyrrol-2-one derivatives containing two sulfonamide groups were tested in combination with the chemotherapy drug doxorubicin (B1662922) (DOX) on malignant melanoma cells to assess potential synergistic effects. acs.org Such preclinical studies are vital to determine if the new agent can sensitize cancer cells to existing treatments or provide an additive or synergistic effect, which can significantly increase its clinical potential.

Application of Cutting-Edge Synthetic and Screening Technologies

Advancements in technology are crucial for accelerating the discovery and development of new chemical entities.

Advanced Synthesis: Modern synthetic methods can streamline the creation of diverse compound libraries. Techniques like microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes. nih.gov Furthermore, sophisticated cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in constructing the complex architecture of these molecules efficiently. mdpi.com

Computational and In Silico Screening: Before synthesis, computational tools can predict the potential of a designed molecule. Molecular docking studies, for example, can model how a pyrrolopyridine sulfonamide might bind to its target protein, helping to prioritize the most promising candidates for synthesis. mdpi.comnih.gov

High-Throughput and Advanced Screening: For screening newly synthesized compounds, high-throughput screening (HTS) allows for the rapid testing of thousands of molecules. More advanced techniques are also being applied. NMR-based screening can confirm direct binding of a hit to its target protein and identify its binding site. acs.org Additionally, high-resolution mass spectrometry platforms like LC/QTOF-MS can be used in systematic screening efforts to identify not only the parent compounds but also their metabolites or transformation products, providing early insights into their metabolic fate. nih.gov

By leveraging these advanced technologies, the development pipeline for novel this compound derivatives can be made more efficient, rational, and successful.

Q & A

Basic: What are the key considerations for achieving regioselectivity in the synthesis of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide derivatives?

Regioselectivity in pyrrolopyridine synthesis depends on:

  • Directing groups : Nitro or halogen substituents (e.g., bromine) can direct electrophilic substitution. For example, bromination at the 5-position of 7-azaindole derivatives is achieved using N-bromosuccinimide (NBS) under acidic conditions .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions .
  • Temperature control : Low temperatures (0°C) during nitration or methylation steps minimize side reactions .

Basic: How can researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions and confirms sulfonamide integration. For example, the sulfonamide proton typically appears as a singlet near δ 3.5–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<1% threshold) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₇N₃O₂S: [M+H]⁺ = 214.0278) .

Advanced: How can contradictory bioactivity data for this compound analogs against kinase targets be resolved?

Contradictions often arise from:

  • Off-target effects : Use isoform-specific kinase assays (e.g., CDK4/6 vs. VEGFR) to validate selectivity .
  • Substituent positioning : For example, 3,5-disubstituted derivatives show enhanced kinase inhibition compared to 2,4-substituted analogs. Adjust electron-withdrawing groups (e.g., -Cl, -F) to modulate binding .
  • Cellular context : Test compounds in multiple cell lines (e.g., cancer vs. non-cancer) to assess context-dependent activity .

Advanced: What methodological approaches are recommended for optimizing the sulfonamide group's position in pyrrolopyridine derivatives to enhance target binding affinity?

  • Molecular docking : Pre-screen derivatives using software like AutoDock Vina to predict interactions with kinase ATP-binding pockets .
  • Bioisosteric replacement : Replace the sulfonamide with phosphonates or carboxylic acids to evaluate steric/electronic effects .
  • Crystallography : Co-crystal structures (e.g., with Abl kinase) guide rational modifications to the sulfonamide moiety .

Advanced: What strategies can mitigate poor aqueous solubility of this compound during in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters or PEGylated groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate compounds in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: How can researchers design this compound analogs to selectively inhibit specific kinase isoforms?

  • SAR-guided design : Prioritize substitutions at the 3- and 5-positions, as these regions interact with kinase hinge domains. For example, 5-(4-chlorophenyl) analogs show selectivity for BCR-Abl over PDGFR .
  • Kinase profiling : Screen analogs against panels of 50+ kinases (e.g., DiscoverX KinomeScan) to identify isoform-specific inhibitors .
  • Metabolic stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated degradation .

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